molecular formula C14H19N5O3S B5811181 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5811181
M. Wt: 337.40 g/mol
InChI Key: UTHJYASWVDSHIX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as DMPE-TETA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its synthesis method and mechanism of action have been well-documented.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide also inhibits the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine in the brain. This inhibition of MAO-B activity leads to an increase in dopamine levels in the brain, which may contribute to the neuroprotective effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons in the brain. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its well-established synthesis method, which allows for easy replication of the compound. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide research. One area of research could focus on the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research could focus on the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, future research could focus on the development of more potent and selective analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide for use in various therapeutic applications.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenethylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with sodium azide and methyl iodide. The final product is obtained through the reaction of the intermediate with acetic anhydride and thioacetic acid. The synthesis method for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been well-established and can be easily replicated in a laboratory setting.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-19-14(16-17-18-19)23-9-13(20)15-7-6-10-4-5-11(21-2)12(8-10)22-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHJYASWVDSHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

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